molecular formula C20H19N7O3 B6056266 2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone

2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone

Cat. No.: B6056266
M. Wt: 405.4 g/mol
InChI Key: YEEODDIYIYFAKA-UFFVCSGVSA-N
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Description

2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone is a useful research compound. Its molecular formula is C20H19N7O3 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.15493749 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The study by Tomasik, Tomasik, and Abramovitch (1983) discusses the synthesis of hydrazones through Friedländer condensation, involving 1H-pyrazolo[3,4-b]quinolines and various other products. This process is fundamental in creating hydrazone compounds like the one (Tomasik, Tomasik, & Abramovitch, 1983).
  • Cao Dong-hua (2012) explored the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazoles from p-anisaldehyde, involving hydrazone reactions and intramolecular cyclization. The effects of time, temperature, and reactant ratios on the yield were a primary focus (Cao Dong-hua, 2012).

Catalytic and Biological Applications

  • Abu-Surrah et al. (2010) described the synthesis of palladium(II) complexes with pyrazole-based Schiff base ligands, including various benzaldehyde hydrazones. These complexes demonstrated cytotoxic effects against cancer cells, highlighting potential therapeutic applications (Abu-Surrah et al., 2010).
  • Ghorbanloo and Maleki Alamooti (2017) conducted a study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This compound showed potential as a catalyst for the oxidation of alcohols and hydrocarbons, indicating its utility in chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Synthesis of Heterocyclic Compounds

  • The synthesis of heterocyclic compounds from salicylic acid hydrazide, as discussed by Sarshira et al. (2016), shows the relevance of hydrazones in creating diverse chemical structures with potential biological activities (Sarshira et al., 2016).
  • Inoue et al. (1997) explored the use of phenylsulfonyl hydrazide as a fluorescent labeling reagent for the determination of aldehydes in HPLC, demonstrating the analytical applications of hydrazones in detecting specific chemical groups (Inoue et al., 1997).

Antimicrobial and Antitumor Activities

  • Bakhite et al. (2007) synthesized oxazole derivatives from hydrazones and evaluated their antimicrobial activities, suggesting potential medicinal applications (Bakhite et al., 2007).
  • Kandeel et al. (2012) identified 2-hydroxybenzaldehyde hydrazones as having significant antitumor activity in a study of pyrazolo[3,4-d]pyrimidines, demonstrating the compound's potential in cancer research (Kandeel et al., 2012).

Optical and Crystallographic Studies

  • Mekkey et al. (2020) synthesized metal complexes with 3,4-dimethoxy benzaldehyde hydrazones, focusing on their optical properties. This study sheds light on the potential use of hydrazones in materials science (Mekkey et al., 2020).
  • Wei and Wang (2011) reported the crystal structures of new hydrazone compounds, providing insight into their molecular structure and potential applications in crystallography and material sciences (Wei & Wang, 2011).

Properties

IUPAC Name

2-[(E)-[[6-(2,3-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-11-6-4-8-14(12(11)2)22-17-18(24-20-19(23-17)26-30-27-20)25-21-10-13-7-5-9-15(29-3)16(13)28/h4-10,28H,1-3H3,(H,22,23,26)(H,24,25,27)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEODDIYIYFAKA-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=C(C(=CC=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=C(C(=CC=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone
Reactant of Route 2
2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone

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